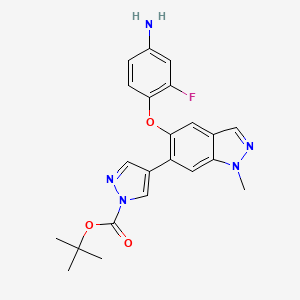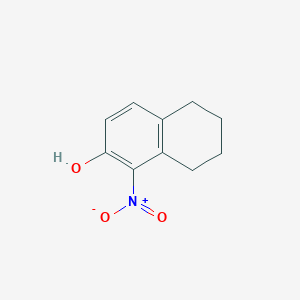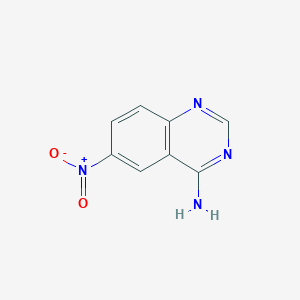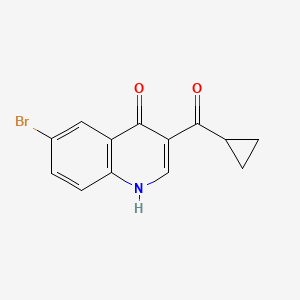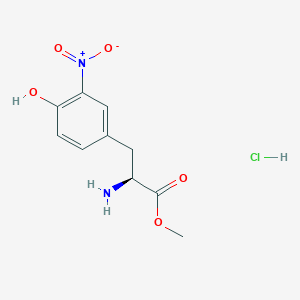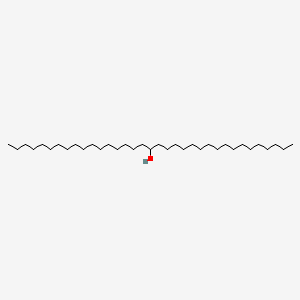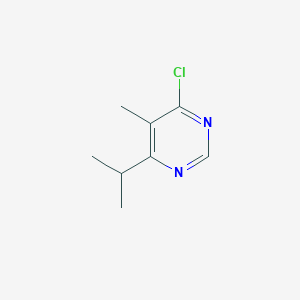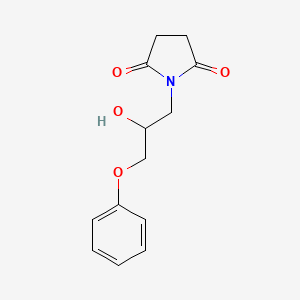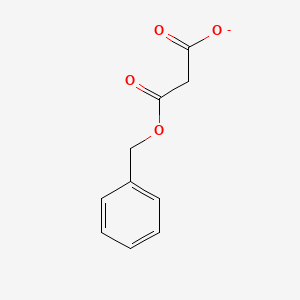![molecular formula C21H16FNO B8802088 (2E)-3-[2-CYCLOPROPYL-4-(4-FLUOROPHENYL)QUINOLIN-3-YL]PROP-2-ENAL](/img/structure/B8802088.png)
(2E)-3-[2-CYCLOPROPYL-4-(4-FLUOROPHENYL)QUINOLIN-3-YL]PROP-2-ENAL
描述
(2E)-3-[2-CYCLOPROPYL-4-(4-FLUOROPHENYL)QUINOLIN-3-YL]PROP-2-ENAL is a chemical compound that serves as a pivotal intermediate in the synthesis of pitavastatin, a potent cholesterol-lowering agent . This compound is characterized by its unique structure, which includes a cyclopropyl group, a fluorophenyl group, and a quinoline ring. These structural features contribute to its significant pharmacological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[2-CYCLOPROPYL-4-(4-FLUOROPHENYL)QUINOLIN-3-YL]PROP-2-ENAL involves a three-step total mechano-synthesis process . The process begins with readily available 4-bromoquinoline and includes the following steps:
Suzuki–Miyaura Coupling: This step involves the coupling of 4-bromoquinoline with a boronic acid derivative to form a quinoline intermediate.
Mechanochemical Minisci C–H Alkylation: This step introduces the cyclopropyl group into the quinoline intermediate.
Extrusive Oxidation Heck Coupling: The final step involves the oxidation and coupling of the intermediate to form this compound.
Industrial Production Methods
The industrial production of this compound follows the same synthetic route but is optimized for large-scale implementation. The process is designed to be eco-friendly, with exceptional stepwise efficiency and intuitive operability .
化学反应分析
Types of Reactions
(2E)-3-[2-CYCLOPROPYL-4-(4-FLUOROPHENYL)QUINOLIN-3-YL]PROP-2-ENAL undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Conditions vary depending on the substituent but often involve catalysts like palladium or copper.
Major Products
The major products formed from these reactions include various quinoline derivatives, alcohols, and substituted quinolines .
科学研究应用
(2E)-3-[2-CYCLOPROPYL-4-(4-FLUOROPHENYL)QUINOLIN-3-YL]PROP-2-ENAL has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and immunomodulatory effects.
Medicine: As a key intermediate in the synthesis of pitavastatin, it plays a crucial role in the development of cholesterol-lowering drugs.
作用机制
The mechanism of action of (2E)-3-[2-CYCLOPROPYL-4-(4-FLUOROPHENYL)QUINOLIN-3-YL]PROP-2-ENAL involves its role as an intermediate in the synthesis of pitavastatin. Pitavastatin acts as an HMG-CoA reductase inhibitor, which leads to the reduction of low-density lipoprotein cholesterol and an increase in high-density lipoprotein cholesterol . The molecular targets and pathways involved include the inhibition of the HMG-CoA reductase enzyme, which is crucial for cholesterol biosynthesis.
相似化合物的比较
Similar Compounds
2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxaldehyde: Another intermediate used in the synthesis of cholesterol-lowering agents.
4-Bromoquinoline: A starting material in the synthesis of various quinoline derivatives.
Uniqueness
(2E)-3-[2-CYCLOPROPYL-4-(4-FLUOROPHENYL)QUINOLIN-3-YL]PROP-2-ENAL is unique due to its specific combination of structural features, which contribute to its effectiveness as an intermediate in the synthesis of pitavastatin. Its ability to undergo various chemical reactions and its role in the development of pharmaceuticals highlight its significance in scientific research and industry .
属性
分子式 |
C21H16FNO |
|---|---|
分子量 |
317.4 g/mol |
IUPAC 名称 |
3-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]prop-2-enal |
InChI |
InChI=1S/C21H16FNO/c22-16-11-9-14(10-12-16)20-17-4-1-2-6-19(17)23-21(15-7-8-15)18(20)5-3-13-24/h1-6,9-13,15H,7-8H2 |
InChI 键 |
WULPWIFGZFQFEQ-UHFFFAOYSA-N |
规范 SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2C=CC=O)C4=CC=C(C=C4)F |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Cyclopentanecarboxylic acid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester](/img/structure/B8802006.png)

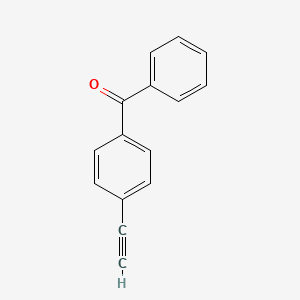
![4-Chloro-3-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B8802022.png)
